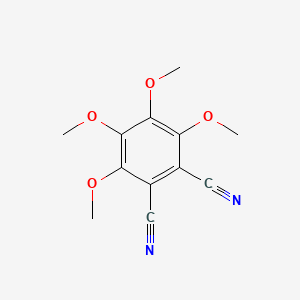![molecular formula C23H31N5O3 B5645815 2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5645815.png)
2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through various chemical transformations. For instance, similar compounds have been synthesized through nucleophilic substitution reactions, where halogen atoms on a pyrazole ring are replaced with more complex groups, or through the formation of amide bonds linking different parts of the molecule. Each step is carefully designed to ensure high yield and purity of the final product, with specific conditions optimized for each reaction (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of several functional groups attached to a pyrazole ring, which is central to the molecule's biological activity. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often employed to determine the precise three-dimensional arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
Compounds like 2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide can undergo a variety of chemical reactions, reflecting their rich chemical functionality. These reactions may include hydrolysis of ester or amide bonds, nucleophilic addition reactions, and electrophilic aromatic substitution. Understanding these reactions is essential for both the synthesis of related compounds and the modification of the compound to enhance its biological activity or reduce undesired side effects (Perrone et al., 2000).
Physical Properties Analysis
The physical properties of such a compound, including its melting point, solubility in various solvents, and crystalline structure, are directly influenced by its molecular structure. These properties are important for the compound's formulation into a drug product, affecting its stability, bioavailability, and delivery method. Techniques such as differential scanning calorimetry (DSC) and solubility testing are commonly used to characterize these aspects (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of 2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, such as acidity/basicity, reactivity with various chemical agents, and stability under different conditions, are key to its function as a potential therapeutic agent. These properties are determined through a combination of experimental studies and theoretical calculations, including density functional theory (DFT) and other quantum chemistry methods. Such analyses provide insights into the compound's behavior in biological systems and its interaction with the target receptor or enzyme (Sanad et al., 2021).
Propriétés
IUPAC Name |
2-methoxy-N-[2-[1-(2-piperidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-31-20-8-4-3-7-19(20)23(30)25-21-9-12-24-28(21)18-10-15-27(16-11-18)22(29)17-26-13-5-2-6-14-26/h3-4,7-9,12,18H,2,5-6,10-11,13-17H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXQQLQICIXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-[1-(2-piperidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5645751.png)

![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)
![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)


![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)
![3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)

![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)
